7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethyl group, and a sulfanyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a bromophenylmethyl halide under basic conditions, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenyl and sulfanyl groups can interact with the active sites of enzymes, leading to inhibition or activation of their function. The purine core can also participate in hydrogen bonding and π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar structure but with a chlorine atom instead of bromine.
7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 7-[(4-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for the development of new derivatives with tailored properties.
Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLBLCRWXROGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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